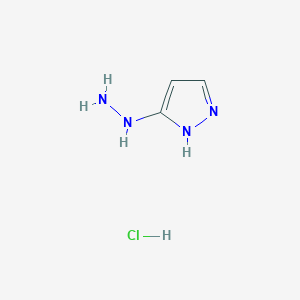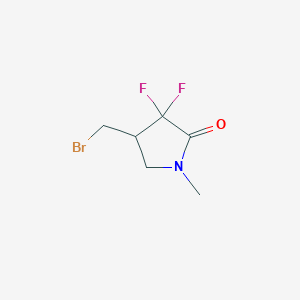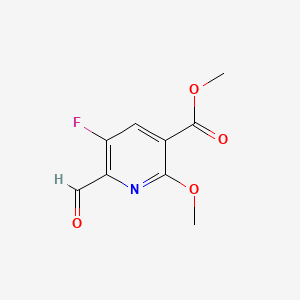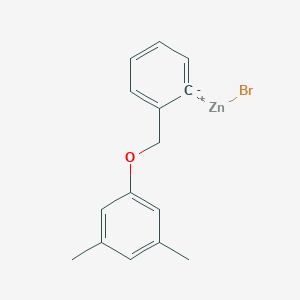
Methyl 3-(2-cyanoethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-cyanoethyl)picolinate is an organic compound with the molecular formula C10H10N2O2. It is a derivative of picolinic acid, featuring a cyanoethyl group attached to the third position of the pyridine ring and a methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-cyanoethyl)picolinate typically involves the reaction of picolinic acid with acrylonitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-cyanoethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 3-(2-cyanoethyl)picolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-cyanoethyl)picolinate involves its interaction with specific molecular targets. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-cyanoethyl)nicotinate: Similar structure but with a nicotinic acid backbone.
Ethyl 3-(2-cyanoethyl)picolinate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(2-cyanoethyl)isonicotinate: Similar structure but with an isonicotinic acid backbone
Uniqueness
Methyl 3-(2-cyanoethyl)picolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of a cyanoethyl group and a methyl ester group makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
methyl 3-(2-cyanoethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-8(4-2-6-11)5-3-7-12-9/h3,5,7H,2,4H2,1H3 |
Clave InChI |
BVWNYBRPOVFMOO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=N1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


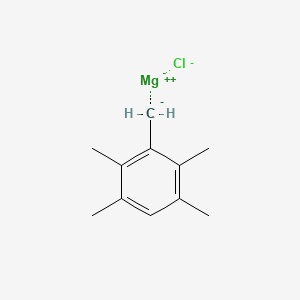



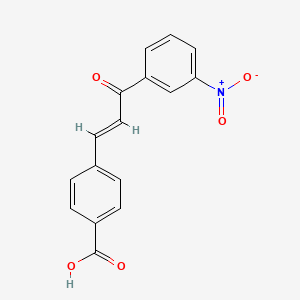
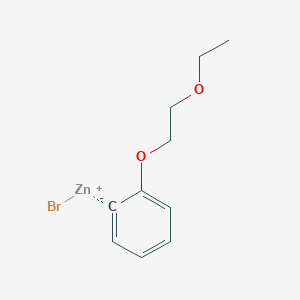
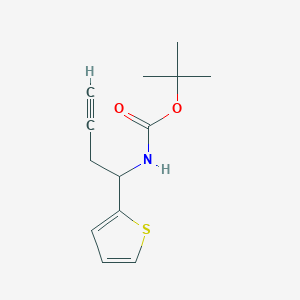
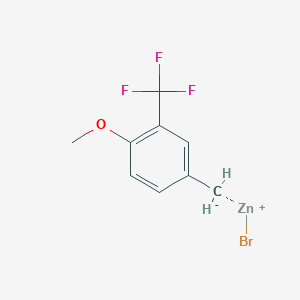
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
